molecular formula C5H4FN3 B11782959 5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile

5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile

Cat. No.: B11782959
M. Wt: 125.10 g/mol
InChI Key: MLPKAWUQDQNANZ-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic compound that features a fluorine atom, a methyl group, and a nitrile group attached to an imidazole ring Imidazoles are a significant class of compounds in organic chemistry due to their presence in many biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated nitrile with a methylated imidazole precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to achieving high efficiency and purity in the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced, leading to different derivatives.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different imidazole derivatives with altered electronic properties.

Scientific Research Applications

5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The imidazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole-2-carbonitrile: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoro-1H-imidazole-2-carbonitrile: Lacks the methyl group, which can affect its reactivity and interactions.

    5-Fluoro-1-methyl-1H-imidazole: Lacks the nitrile group, leading to different chemical behavior and applications.

Uniqueness

5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile is unique due to the presence of both the fluorine and nitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H4FN3

Molecular Weight

125.10 g/mol

IUPAC Name

5-fluoro-1-methylimidazole-2-carbonitrile

InChI

InChI=1S/C5H4FN3/c1-9-4(6)3-8-5(9)2-7/h3H,1H3

InChI Key

MLPKAWUQDQNANZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C#N)F

Origin of Product

United States

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